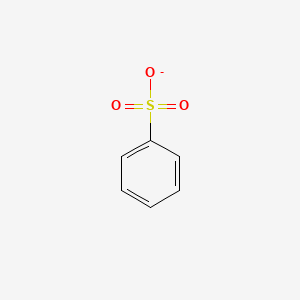
Benzenesulfonate
概要
説明
Benzenesulfonate is the simplest of the class of benzenesulfonates, in which the benzene nucleus carries no other substituents. It is a conjugate base of a benzenesulfonic acid.
科学的研究の応用
Environmental Pollution and Health Effects
Benzenesulfonate and its derivatives, as volatile organic compounds, are primarily known for their environmental and health implications. Studies have highlighted the toxicity and potential health risks associated with exposure to benzene, a core component of benzenesulfonate compounds. Benzene exposure has been linked to various non-cancerous health effects such as functional aberrations in vital systems including reproductive, immune, nervous, endocrine, cardiovascular, and respiratory systems. This indicates a global health burden, particularly in regions with poor monitoring of benzene contents in petrochemicals (Haji Bahadar et al., 2014). Furthermore, chronic exposure to benzene is associated with hematopoietic diseases and is a well-recognized cause of leukemia (Galbraith et al., 2010).
Biodegradation and Environmental Remediation
On the environmental side, benzenesulfonate derivatives, specifically condensed thiophenes found in petroleum, pose a significant concern due to their occurrence and toxicity. Research has explored their biodegradation, particularly focusing on compounds like dibenzothiophene (DBT) and its derivatives. Studies have identified metabolites produced during biodegradation and examined the fates of these organosulfur compounds in petroleum-contaminated environments (Kropp & Fedorak, 1998). This is crucial for developing remediation strategies, such as biodegradation or biomineralization, for environments contaminated with organosulfur compounds including benzenesulfonate derivatives (Brahushi et al., 2017).
Supramolecular Chemistry and Nanotechnology
In the realm of chemistry and nanotechnology, benzene derivatives like benzene-1,3,5-tricarboxamide have shown significant promise. Their simple structure, coupled with an understanding of their supramolecular self-assembly behavior, allows them to be used in a wide range of applications from nanotechnology to polymer processing and biomedical applications. The self-assembly of these derivatives into nanometer-sized structures, stabilized by hydrogen bonding, paves the way for innovative applications in various scientific disciplines (Cantekin et al., 2012).
特性
CAS番号 |
3198-32-1 |
|---|---|
製品名 |
Benzenesulfonate |
分子式 |
C6H5O3S- |
分子量 |
157.17 g/mol |
IUPAC名 |
benzenesulfonate |
InChI |
InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9)/p-1 |
InChIキー |
SRSXLGNVWSONIS-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-] |
その他のCAS番号 |
3198-32-1 |
同義語 |
enzenesulfonate benzenesulfonic acid benzenesulfonic acid hexahydrate, zinc salt, benzenesulfonic acid, ammonium salt benzenesulfonic acid, calcium salt benzenesulfonic acid, iron (+3) salt benzenesulfonic acid, magnesium salt benzenesulfonic acid, potassium salt benzenesulfonic acid, sodium salt benzenesulfonic acid, zinc salt sodium benzenesulfonate sodium benzenesulphonate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

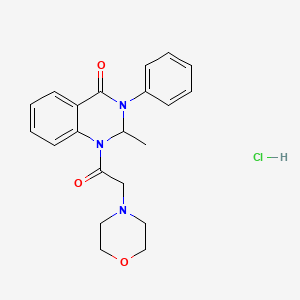
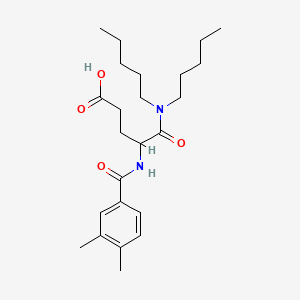
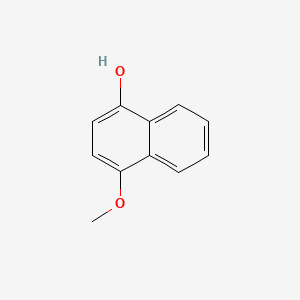

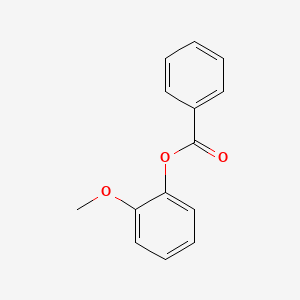
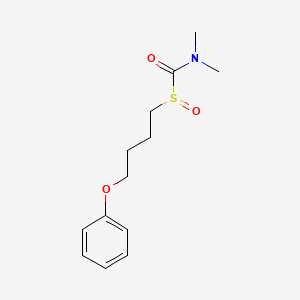
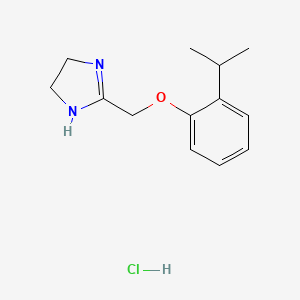
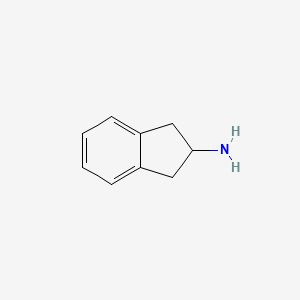
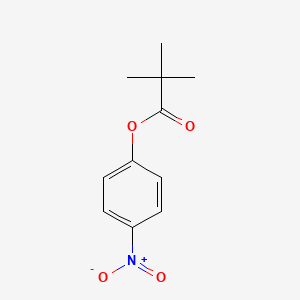

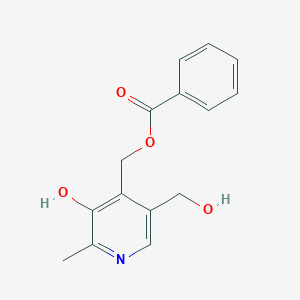
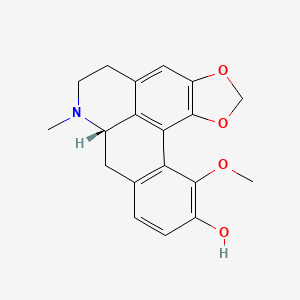
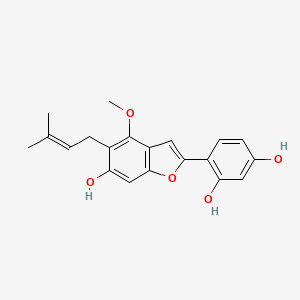
![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide](/img/structure/B1194120.png)